molecular formula C12H11N3O B2577556 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478049-22-8

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B2577556
CAS No.: 478049-22-8
M. Wt: 213.24
InChI Key: LUUORHDOABMIKV-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining an imidazo[1,2-a]pyridine core with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Biochemical Analysis

Biochemical Properties

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound interacts with GABA_A receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound modulates synaptic transmission by enhancing GABAergic activity, which can result in sedative and anxiolytic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active sites of enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . It also interacts with GABA_A receptors, enhancing their activity and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its effects on neuronal cells, such as enhanced GABAergic activity, can persist over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anxiolytic and sedative effects by modulating GABA_A receptor activity . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity, but exceeding this threshold can result in detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system . Additionally, its interaction with plasma proteins can affect its bioavailability and distribution .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it can interact with specific biomolecules and exert its effects . For example, its localization to the mitochondria can promote the release of cytochrome c and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the isoxazole ring.

    Isoxazole derivatives: Contain the isoxazole ring but differ in the fused ring system.

Uniqueness: 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to its combined imidazo[1,2-a]pyridine and isoxazole structure, which imparts distinct chemical and biological properties not found in its individual components. This fusion enhances its potential as a versatile scaffold in drug discovery and development.

Biological Activity

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural characteristics and the pharmacological properties associated with imidazo[1,2-a]pyridine derivatives.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H11_{11}N3_{3}O
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 478049-22-8

The structural framework of this compound includes an imidazo[1,2-a]pyridine core, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Class Target Function Inhibited
β-LactamsPBPsPeptidoglycan synthesis
MacrolidesrRNA of 50S ribosome subunitProtein synthesis
TetracyclinesrRNA of 30S ribosome subunitProtein synthesis/mistranslation

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds in this category have shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation

A study investigated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The findings indicated that certain substitutions on the imidazo scaffold significantly enhanced cytotoxicity against breast and lung cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : Interaction with receptors linked to disease pathways can lead to therapeutic effects.

Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic areas:

  • Mitochondrial Uncouplers : Research into imidazo[4,5-b]pyridine derivatives has revealed their potential as mitochondrial uncouplers, which may aid in treating metabolic disorders such as steatohepatitis .
  • Antibacterial Discovery Challenges : The exploration of novel small-molecule antibacterials has underscored the importance of compounds like this compound in overcoming resistance mechanisms in bacteria .
  • Cytotoxic Activities from Natural Products : The compound's structure has been compared with naturally occurring metabolites known for their cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

Properties

IUPAC Name

5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUORHDOABMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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